molecular formula C28H29N3O4 B250896 Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate

Cat. No. B250896
M. Wt: 471.5 g/mol
InChI Key: HHVIVYOJQCAEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate, also known as EAPB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EAPB belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate involves its interaction with the dopamine and serotonin receptors in the brain. Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This results in a decrease in dopamine release and an increase in serotonin release, leading to its potential as a therapeutic agent for various mental health disorders.
Biochemical and Physiological Effects:
Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease dopamine release and increase serotonin release in the brain, leading to its potential as a therapeutic agent for various mental health disorders. Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate is also relatively easy to synthesize, making it a viable compound for scientific research. However, one of the limitations of using Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate. One area of research could be the development of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate as a therapeutic agent for various mental health disorders, such as schizophrenia, anxiety, and depression. Another area of research could be the investigation of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate as an anti-inflammatory and analgesic agent. Additionally, further studies could be conducted to investigate the potential side effects of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate and its long-term effects on the brain and body.
Conclusion:
In conclusion, Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate has been optimized for high yield and purity, making it a viable compound for scientific research. Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate has been found to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. Its mechanism of action involves its interaction with the dopamine and serotonin receptors in the brain, leading to its potential as a therapeutic agent for various mental health disorders. Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. While there are limitations to using Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate involves a multi-step process that includes the reaction of 4-acetylpiperazine with 4-bromobenzoyl chloride to form 4-(4-acetylpiperazin-1-yl)benzoic acid. The resulting compound is then coupled with biphenyl-4-carboxylic acid to form ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate. The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate has been optimized for high yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate has been found to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. It has been shown to interact with the dopamine and serotonin receptors in the brain, leading to its potential as a therapeutic agent for various mental health disorders. Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate has also been studied for its potential as an anti-inflammatory and analgesic agent.

properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C28H29N3O4/c1-3-35-28(34)24-13-14-26(31-17-15-30(16-18-31)20(2)32)25(19-24)29-27(33)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-14,19H,3,15-18H2,1-2H3,(H,29,33)

InChI Key

HHVIVYOJQCAEDV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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